

Application Notes and Protocols for NC03 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NC03 has been identified as a potent inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4K2A), an enzyme responsible for producing the signaling lipid phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P plays a crucial role in regulating membrane trafficking and signaling from the Golgi apparatus and endosomes.[1][3] Dysregulation of PI4K2A activity has been implicated in various diseases, including cancer and viral infections, making it a compelling target for drug discovery.[1] These application notes provide detailed protocols for utilizing **NC03** in high-throughput screening (HTS) assays to identify and characterize modulators of PI4K2A activity.

Data Presentation

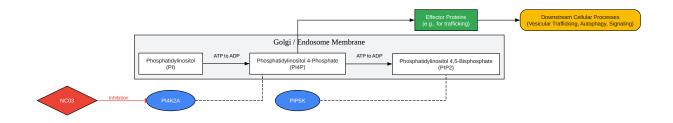
The inhibitory activity of **NC03** against PI4K2A has been quantified in both biochemical and cell-based assays. The following table summarizes the key quantitative data.



Assay Type	Target	Key Parameters	Value	Reference
Biochemical HTS	Recombinant PI4K2A	IC50	~10 μM	Sengupta N, et al. (2019)
Cell-Based BRET	Endosomal PI4P Production	Inhibition	40-50% at 10 μM	Sengupta N, et al. (2019)
Live Cell Imaging	Golgi & Endosomal PI4P	Effect	Rapid reduction at 10 μM	[2]

Signaling Pathway

PI4K2A is a central enzyme in phosphoinositide signaling. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) on the membranes of the Golgi apparatus and endosomes. This PI4P pool is critical for recruiting effector proteins that regulate vesicular trafficking, signal transduction, and autophagy. Downstream, PI4P can be further phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP2), another key signaling molecule.



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PI4K2A Signaling and Inhibition by NC03.

Experimental Protocols



The following are detailed protocols for a primary biochemical high-throughput screening assay and a secondary cell-based assay to evaluate inhibitors of PI4K2A.

Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay

This protocol describes a miniaturized, quantitative high-throughput screening (qHTS) assay to identify inhibitors of recombinant PI4K2A by measuring ADP production.[4]

Materials:

- Recombinant PI4K2A enzyme
- Phosphatidylinositol (PI) substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- 1536-well white solid bottom plates
- Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 1 mM EGTA, 0.4% Triton X-100, 0.5 mM
 DTT, 0.5 mg/ml BSA
- NC03 (or other test compounds) dissolved in DMSO

Experimental Workflow:

Workflow for the PI4K2A ADP-Glo™ HTS Assay.

Procedure:

- Enzyme and Substrate Preparation: Prepare a solution of 1.2 mM PI substrate in Assay
 Buffer. Prepare a 4 μg/mL solution of PI4K2A enzyme in Assay Buffer.
- Plate Preparation: Using an automated dispenser, add 1 μ L of the PI substrate solution and 1 μ L of the PI4K2A enzyme solution to each well of a 1536-well plate.
- Compound Addition: Using a pin tool, transfer 23 nL of test compounds (like NC03) or DMSO
 (for control wells) into the assay plate.



- Initiate Kinase Reaction: Dispense 1 μ L of 300 μ M ATP in Assay Buffer to all wells to start the reaction.
- Incubation: Incubate the plate for 1 hour at room temperature.
- Stop Reaction: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubation: Incubate for 40 minutes at room temperature.
- Develop Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition: Measure the luminescence signal using a suitable plate reader. The signal
 is proportional to the amount of ADP produced and thus, the PI4K2A activity.

Protocol 2: Secondary Cell-Based BRET Assay for Endosomal PI4P

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the effect of inhibitors on PI4P levels in Rab7-positive endosomes in living cells.[2][5]

Materials:

- HEK293-AT1 cells (or other suitable cell line)
- Expression vector: Sluc-P4M2X-T2A-Venus-Rab7 (a construct where a PI4P-binding domain is fused to a luciferase donor, and a fluorescent acceptor is targeted to endosomes)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent
- White, clear-bottom 96-well plates







- Modified Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 0.7 mM MgSO₄, 10 mM HEPES pH 7.4, 10 mM Glucose, 2 mM CaCl₂)
- Coelenterazine h (luciferase substrate)
- NC03 (or other test compounds) dissolved in DMSO
- BRET-capable microplate reader

Experimental Workflow:



Transfect HEK293-AT1 cells with Sluc-P4M2X-T2A-Venus-Rab7 vector. Plate in 96-well plates.

Incubate for 24 hours

2. Assay Preparation

Wash cells with Krebs-Ringer buffer. Pre-incubate for 1 hour.

3. Baseline BRET Measurement

Add Coelenterazine h substrate. Measure baseline BRET signal for 4 minutes.

4. Compound Addition & Measurement

Add NC03 (e.g., 10 μM final concentration) or DMSO control.

Immediately continue BRET measurement for at least 10 minutes.

5. Data Analysis

Calculate BRET ratio (Acceptor Emission / Donor Emission). Compare compound-treated wells to DMSO controls.

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Workflow for the Cell-Based PI4P BRET Assay.



Procedure:

- Cell Seeding and Transfection: Seed HEK293-AT1 cells in white, clear-bottom 96-well plates.
 Transfect the cells with the Sluc-P4M2X-T2A-Venus-Rab7 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
- Expression: Incubate the cells for 24 hours to allow for protein expression.
- Cell Preparation: On the day of the assay, gently wash the cells once with modified Krebs-Ringer buffer. Add 50 μ L of Krebs-Ringer buffer to each well and pre-incubate at room temperature for 1 hour.
- Baseline Reading: Add 40 μL of the luciferase substrate Coelenterazine h to each well.
 Immediately place the plate in a BRET-capable microplate reader and measure the baseline signal for 4 minutes (reading every minute). The reader should be set to simultaneously measure the luminescence emission from the donor (e.g., ~475 nm) and the fluorescence emission from the acceptor (e.g., ~540 nm).
- Inhibitor Addition: Add 10 μL of Krebs-Ringer buffer containing the desired concentration of NC03 (or other test compounds) or DMSO as a vehicle control.
- Kinetic Measurement: Continue to measure the BRET signal for at least 10 more minutes to observe the effect of the inhibitor on endosomal PI4P levels.
- Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. A decrease in the BRET ratio in NC03-treated wells compared to DMSO controls indicates a reduction in PI4P levels at the endosomal membrane.

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